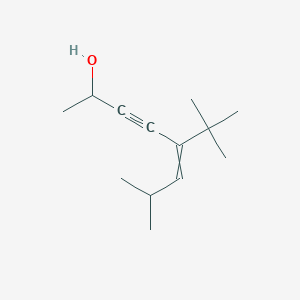
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol is an organic compound with the molecular formula C13H22O. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-tert-butyl-1-pentyne and 2-methyl-3-butyn-2-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the alkyne, followed by the addition of the alkene component.
Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst
Nucleophiles: Alkoxides, carboxylates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Ethers, esters
Applications De Recherche Scientifique
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alkyne and alkene substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-butyn-2-ol: A structurally similar compound with an alkyne and hydroxyl group.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and hydroxyl group but lacks the alkyne and alkene functionalities.
Uniqueness
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol is unique due to its combination of alkyne and alkene groups, which provides versatility in chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
919516-22-6 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
5-tert-butyl-7-methyloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C13H22O/c1-10(2)9-12(13(4,5)6)8-7-11(3)14/h9-11,14H,1-6H3 |
Clé InChI |
YNPSCLUCFCRYDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C#CC(C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
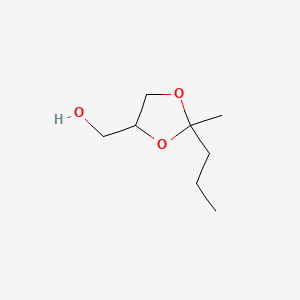
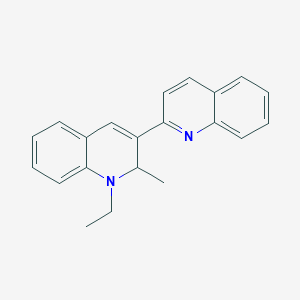

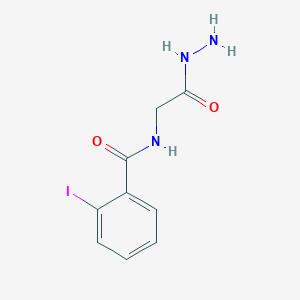

![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
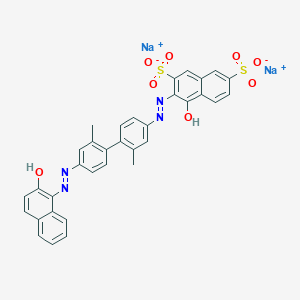
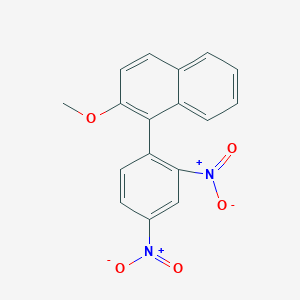
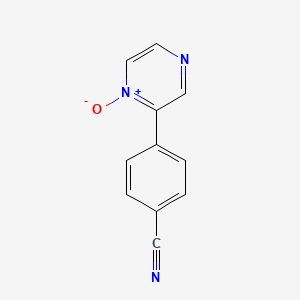
![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
